2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide
CAS No.: 903307-09-5
Cat. No.: VC4606405
Molecular Formula: C21H21FN2O4
Molecular Weight: 384.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 903307-09-5 |
|---|---|
| Molecular Formula | C21H21FN2O4 |
| Molecular Weight | 384.407 |
| IUPAC Name | 2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-(3-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C21H21FN2O4/c1-2-27-12-11-24-10-9-17-18(21(24)26)7-4-8-19(17)28-14-20(25)23-16-6-3-5-15(22)13-16/h3-10,13H,2,11-12,14H2,1H3,(H,23,25) |
| Standard InChI Key | FGTHYINOCILRQO-UHFFFAOYSA-N |
| SMILES | CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NC3=CC(=CC=C3)F |
Introduction
The compound 2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-fluorophenyl)acetamide is a synthetic organic molecule. It belongs to the class of isoquinoline derivatives, which are known for their diverse pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial activities. This article provides an in-depth exploration of its chemical structure, properties, and potential applications based on available scientific data.
Synthesis
The synthesis of this compound typically involves:
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Isoquinoline Derivative Preparation: The isoquinoline core is synthesized via standard cyclization reactions.
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Functionalization: The introduction of the ethoxyethyl group and subsequent etherification at the 5-position.
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Amide Formation: Coupling with 3-fluorophenylacetic acid or its derivatives to form the final acetamide structure.
The synthesis can be optimized using catalytic or microwave-assisted methods to improve yield and reduce reaction times.
Pharmacological Potential
Isoquinoline derivatives, including this compound, are widely studied for their therapeutic potential:
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Anti-inflammatory Activity: Isoquinoline-based compounds have shown inhibitory effects on enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways.
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Antimicrobial Properties: Similar compounds have demonstrated activity against bacterial strains, suggesting potential as antimicrobial agents.
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Antitumor Activity: Isoquinolines are known to interact with DNA or inhibit enzymes like topoisomerases, making them candidates for anticancer research.
Drug Design
The presence of a fluorine atom on the phenyl ring enhances metabolic stability and bioavailability, making it a promising scaffold for drug development.
Analytical Characterization
| Technique | Purpose | Findings/Details |
|---|---|---|
| NMR Spectroscopy (1H, 13C) | Structural elucidation | Confirms functional groups and backbone structure. |
| Mass Spectrometry (MS) | Molecular weight determination | Confirms molecular mass of 371.4 g/mol. |
| Infrared Spectroscopy (IR) | Functional group identification | Strong peaks for amide (C=O) and ether (C-O-C). |
These techniques are essential for confirming the purity and identity of the compound.
Challenges
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Limited in vivo studies are available to confirm its pharmacological efficacy.
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Potential toxicity or side effects remain unexplored.
Future Research
Further studies should focus on:
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Evaluating its biological activity in animal models.
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Exploring modifications to enhance potency and selectivity.
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Investigating its pharmacokinetics and metabolism.
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